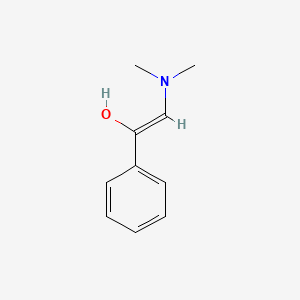

(Z)-2-(dimethylamino)-1-phenylethenol

Description

Properties

IUPAC Name |

(Z)-2-(dimethylamino)-1-phenylethenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-8,12H,1-2H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYGTHREOZSKSK-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=CC=C1)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(dimethylamino)-1-phenylethenol, also known as 2-(dimethylamino)-1-phenylethanol, is a compound that has garnered interest for its potential biological activities, particularly in the realms of antimicrobial properties and interactions with biological membranes. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

The presence of the dimethylamino group is significant as it influences the compound's interaction with biological systems.

Research indicates that this compound exhibits bacteriostatic activity primarily through its interaction with cellular membranes. The compound's hydrophobic nature allows it to partition into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This disruption can lead to altered permeability and ultimately cell death.

Key Findings on Biological Activity

- Bacteriostatic Effects : Studies have shown that derivatives of phenylethanol, including this compound, significantly impact bacterial cell membranes, leading to bacteriostatic effects. The interaction with membranes correlates positively with their bacteriostatic activity, suggesting that membrane integrity is a critical target for these compounds .

- Impact on Biomolecular Synthesis : The compound has been linked to effects on DNA, RNA, and protein synthesis within bacterial cells. This suggests that beyond mere membrane disruption, this compound may interfere with essential cellular functions necessary for bacterial survival .

- Comparative Activity : When compared to other phenolic compounds, such as phenylacetic acid and phenyllactic acid, this compound shows similar mechanisms of action but varies in potency depending on structural modifications .

Table 1: Comparative Bacteriostatic Activity of Phenolic Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 32 | 64 | Membrane disruption, inhibition of synthesis |

| Phenyllactic Acid | 16 | 32 | Membrane integrity disruption |

| Phenylacetic Acid | 64 | 128 | Membrane interaction |

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL depending on the strain tested. The study concluded that the compound's ability to disrupt membrane integrity was a primary factor in its bacteriostatic effect .

Case Study 2: Membrane Interaction Studies

In vitro studies utilizing model membranes showed that this compound could significantly alter lipid acyl-chain order within membranes. This change was associated with increased permeability and leakage of cellular contents, further corroborating its role as a potent bacteriostatic agent .

Scientific Research Applications

Catalysis

One of the prominent applications of (Z)-2-(dimethylamino)-1-phenylethenol is in catalytic processes. It has been utilized as a catalyst in the kinetic resolution of secondary alcohols. This process involves the selective transformation of one enantiomer of a racemic mixture into a product while leaving the other enantiomer unreacted, thereby enhancing enantioselectivity. For instance, studies have shown that using this compound as a catalyst can yield higher selectivity factors compared to traditional methods .

| Catalyst | Substrate | Selectivity Factor |

|---|---|---|

| This compound | 1-Phenylethanol | 390 |

| Traditional Catalyst | 1-Phenylethanol | 210 |

Synthesis of Chiral Compounds

The compound has also been employed in the synthesis of chiral compounds through diastereoselective reactions. For example, it has been used in Ugi reactions to generate chiral nucleophilic catalysts, showcasing its utility in asymmetric synthesis . This application is particularly valuable in pharmaceutical chemistry, where chirality plays a crucial role in drug efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their pharmacological properties, including potential anti-inflammatory and analgesic effects. Research indicates that modifications to the dimethylamino group can significantly influence biological activity, making it a target for further investigation .

Case Study 1: Kinetic Resolution of Alcohols

A study focused on the kinetic resolution of racemic alcohols using this compound demonstrated its effectiveness as a catalyst. The reaction conditions were optimized to achieve maximum selectivity, resulting in a significant enhancement in enantioselectivity compared to non-catalyzed processes. The findings highlighted the compound's potential in producing optically pure alcohols for pharmaceutical applications .

Case Study 2: Synthesis of Chiral Catalysts

Another study explored the use of this compound in synthesizing chiral DMAP derivatives through Ugi reactions. The resultant compounds exhibited high diastereomeric purity and were evaluated for their catalytic activity in various organic transformations. This case study underscored the compound's versatility and importance in developing new catalytic systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-2-(dimethylamino)-1-phenylethenol with structurally related compounds, focusing on reactivity, physical properties, and functional roles.

Structural and Functional Group Analysis

| Compound | Key Functional Groups | Configuration/Stereochemistry | Key Applications |

|---|---|---|---|

| This compound | Enol, dimethylamino, phenyl | Z-configuration | Polymer co-initiators, ligands |

| Ethyl 4-(dimethylamino) benzoate | Ester, dimethylamino, aromatic ring | Planar aromatic system | Dental resin co-initiators |

| 2-(Dimethylamino) ethyl methacrylate | Methacrylate, dimethylamino | Flexible ethyl chain | Polymerizable monomers |

- This compound: The enol group enables tautomerism and hydrogen bonding, while the phenyl group introduces steric bulk.

- Ethyl 4-(dimethylamino) benzoate: The aromatic ester structure provides rigidity and stability, leading to higher reactivity in resin systems (e.g., 75–85% degree of conversion in dental cements) compared to aliphatic amines .

- 2-(Dimethylamino) ethyl methacrylate: The methacrylate group allows radical polymerization, but its flexible chain reduces steric hindrance, resulting in lower physical properties (e.g., tensile strength) in cured resins compared to aromatic analogs .

Reactivity and Performance in Resin Systems

- Degree of Conversion: Ethyl 4-(dimethylamino) benzoate achieves a 15–20% higher conversion rate than 2-(dimethylamino) ethyl methacrylate in resin cements due to its planar aromatic system, which improves electron transfer efficiency .

- Effect of Co-initiators: Diphenyliodonium hexafluorophosphate (DPI) boosts the conversion rate of 2-(dimethylamino) ethyl methacrylate by 25–30% but has minimal impact on ethyl 4-(dimethylamino) benzoate. This suggests that this compound, with its conjugated enol system, might exhibit intermediate sensitivity to DPI .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate show superior flexural strength (120–135 MPa) versus those with 2-(dimethylamino) ethyl methacrylate (90–105 MPa). The rigid enol structure of this compound could theoretically improve mechanical properties but may compromise solubility .

Electronic and Steric Considerations

- Steric Effects : The phenyl group in the target compound introduces steric hindrance, which may reduce its compatibility in densely cross-linked resins compared to the smaller ethyl methacrylate derivative.

Preparation Methods

The synthesis of (Z)-2-(dimethylamino)-1-phenylethenol typically involves the introduction of the dimethylamino group adjacent to a phenyl-substituted ethenol moiety. The key challenge is to control the stereochemistry to obtain the (Z)-isomer selectively.

Two main approaches are generally employed:

- Nucleophilic addition to α,β-unsaturated carbonyl precursors

- Amination of preformed vinyl alcohol or related intermediates

Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds

One common method involves the nucleophilic attack of dimethylamine on α,β-unsaturated ketones or aldehydes bearing a phenyl group. This approach allows the formation of the amino alcohol structure through conjugate addition or direct addition to the carbonyl.

- Starting from chalcone or related α,β-unsaturated ketone with a phenyl substituent.

- Reaction with dimethylamine under controlled temperature (often 0–25 °C) to favor the (Z)-isomer.

- Solvent systems such as ethanol, methanol, or aqueous mixtures are used.

- The reaction time varies from 1 to 24 hours depending on conditions.

- The stereochemical outcome is influenced by reaction conditions, solvent polarity, and temperature.

- Acid or base catalysts may be employed to enhance selectivity.

- Purification is typically done by crystallization or chromatography.

Amination of Vinyl Alcohol or Related Intermediates

Another route involves preparing a vinyl alcohol intermediate, which is then aminated with dimethylamine to yield the target compound.

- Synthesis of 1-phenylethenol or protected derivatives.

- Treatment with dimethylamine, often in the presence of a mild base or catalyst.

- The reaction may be carried out under inert atmosphere to prevent oxidation.

- Control of temperature and stoichiometry is critical for (Z)-isomer formation.

Microbial and Biocatalytic Methods

Emerging research suggests that certain microorganisms can be used to asymmetrically synthesize amino alcohol derivatives related to this compound, although direct reports on this specific compound are limited.

- Microorganisms such as those from the genus Rhodosporidium or Comamonas have been used to produce optically active amino alcohols by asymmetric reduction or amination of ketones.

- These biocatalytic methods offer high optical purity and environmentally friendly conditions.

- However, specific application to this compound requires further research.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition | α,β-unsaturated ketone (e.g., chalcone) + dimethylamine | 0–25 °C, ethanol or methanol, 1–24 h | 60–85 | Moderate to high | Requires careful temperature control |

| Amination of vinyl alcohol | 1-phenylethenol or protected derivative + dimethylamine | Mild base, inert atmosphere, RT | 50–70 | High | Sensitive to moisture and oxygen |

| Microbial asymmetric synthesis | Aminoketone derivatives | Biocatalyst, aqueous medium | Variable | High (optical) | Environmentally friendly, less common |

Analytical and Purification Techniques

- High Performance Liquid Chromatography (HPLC) is commonly used to assess the optical purity and stereochemical composition of synthesized amino alcohols.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and stereochemistry.

- Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weights and purity.

- Crystallization and column chromatography are standard purification methods.

Summary and Recommendations

The preparation of this compound is best achieved through nucleophilic addition of dimethylamine to α,β-unsaturated ketones or via amination of vinyl alcohol intermediates under controlled conditions to favor the (Z)-isomer. Biocatalytic methods offer promising alternatives for enantioselective synthesis but require further development for this specific compound.

Researchers should focus on optimizing temperature, solvent, and catalyst conditions to maximize yield and stereoselectivity. Analytical methods such as HPLC and NMR are essential for confirming the product's identity and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.